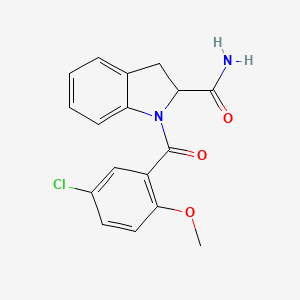

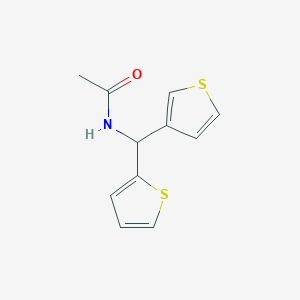

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide” is a type of indole derivative. Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The specific compound you mentioned could not be found in the literature, but a similar compound, “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, has been described. In this compound, an arm-like 4-methoxybenzene links to 5-chloroindoline-2,3-dione through a methylene group .

Molecular Structure Analysis

In the similar compound “5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione”, there is a dihedral angle between the mean planes of the benzene ring and the indole moiety of 88.44 (8)° . This might give some insight into the molecular structure of “1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide”.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide serves as a key intermediate in the synthesis of complex molecular structures, demonstrating its versatility in chemical modifications. For instance, it has been utilized in reactions leading to the formation of quinazolinediones and carbamic acid methyl esters through rearrangement processes, highlighting its role in creating pharmacologically relevant compounds Azizian, Mehrdad, Jadidi, & Sarrafi, 2000.

Anticancer and Antimicrobial Properties Research has explored its derivatives for potential anticancer and antimicrobial applications. Novel benzodifuranyl, triazines, and thiazolopyrimidines derived from this compound have been synthesized, displaying significant anti-inflammatory, analgesic, and COX-2 inhibitory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020. Additionally, a series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, synthesized from a related structure, showed promising cytotoxicity against selected human cancer cell lines, indicating its utility in developing new anticancer agents Kumar, Kumar, Chang, Gupta, & Shah, 2011.

Neuroprotective and Anti-Alzheimer's Activity Derivatives of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds exhibiting selective inhibition of histone deacetylase 6 (HDAC6) have shown potential in decreasing phosphorylation and aggregation of tau proteins, a hallmark of Alzheimer's pathology. These findings suggest the compound's derivatives could be developed into treatments for neurodegenerative diseases Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018.

Solid-Phase Synthesis Applications The compound's derivatives have been applied in solid-phase synthesis techniques, offering a method for constructing peptides and other complex molecules under mild conditions. This illustrates its utility in facilitating the synthesis of biologically active molecules, which can be crucial in drug discovery and development Albericio & Bárány, 2009.

Wirkmechanismus

Target of Action

The primary target of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is the enzyme PYGB . This enzyme plays a crucial role in cellular processes, and its inhibition can have significant effects on cell function .

Mode of Action

The compound interacts with its target, PYGB, through hydrogen bonds . The presence of the carboxamide moiety in indole derivatives, like our compound, allows for these interactions, which in many cases, inhibits the activity of the target enzymes .

Biochemical Pathways

The inhibition of PYGB by 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide affects various biochemical pathways. For instance, it can lead to a reduction in intracellular glucose and reactive oxygen species (ROS) levels . These changes can have downstream effects on other cellular processes.

Result of Action

The action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide results in increased cell viability and a decrease in lactate dehydrogenase (LDH) leakage rate . Additionally, it reduces intracellular glucose and ROS levels . These changes indicate that the compound can protect against cellular injury induced by hypoxia/reoxygenation (H/R) in mouse astrocytes .

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYCEQPVMRMXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)

![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)

![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)